
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Descripción general
Descripción
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . It belongs to the class of compounds known as coumarins, which are characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its potential biological and pharmacological properties.
Mecanismo De Acción
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-viral, and anti-tumor activities .
Result of Action
Coumarin derivatives are known to have various biological effects, including anti-inflammatory, anti-viral, and anti-tumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the condensation of 2-methylacetoacetic acid ester with 1,2,3-benzenetriol under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the chromenone structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the substituents used.
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent markers.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Similar structure but with a single methyl group at position 4.
7,8-Dihydroxy-3-methylcoumarin: Similar structure but with a single methyl group at position 3.
7,8-Dihydroxycoumarin: Lacks the methyl groups at positions 3 and 4.
Uniqueness
7,8-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of two methyl groups at positions 3 and 4, which can influence its chemical reactivity and biological activity. These structural features can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy in various applications .
Propiedades
IUPAC Name |
7,8-dihydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMXVODLKJAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1336798.png)

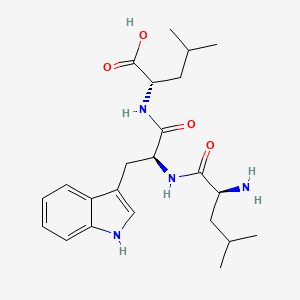

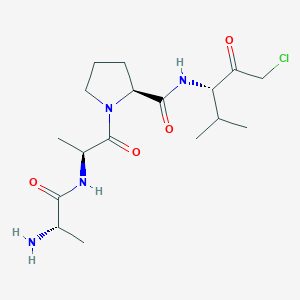
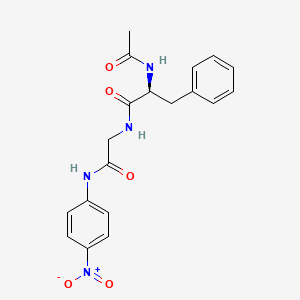
![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)
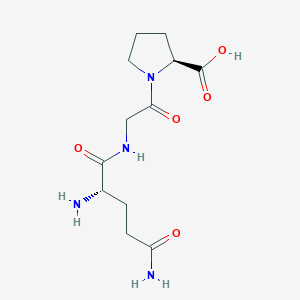

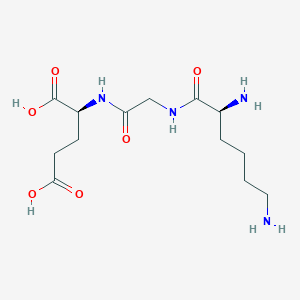

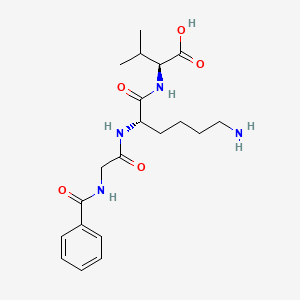
![(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1336830.png)
![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
